molecular formula C16H23FN2O B248059 3-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)propanamide

3-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)propanamide

Cat. No. B248059
M. Wt: 278.36 g/mol
InChI Key: VSEPPSADXFYHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)propanamide is a chemical compound that is commonly known as FPPP. It is a synthetic stimulant that belongs to the class of piperidine derivatives. FPPP has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of FPPP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
FPPP has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. FPPP has also been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased feelings of alertness and focus.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its effects on humans are not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on FPPP. One area of interest is its potential use as a treatment for addiction. Another area of interest is its potential use as an analgesic. Further research is also needed to fully understand the mechanism of action of FPPP and its effects on the brain and body.

Synthesis Methods

The synthesis of FPPP involves the reaction of 4-fluorophenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to FPPP through a series of chemical reactions.

Scientific Research Applications

FPPP has been used in scientific research to study its potential applications in the field of medicine. It has been found to have potential as a treatment for various neurological disorders such as Parkinson's disease and Alzheimer's disease. FPPP has also been studied for its potential use as an analgesic and as a treatment for addiction.

properties

Product Name

3-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)propanamide

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C16H23FN2O/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)

InChI Key

VSEPPSADXFYHNM-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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